molecular formula C20H27N3O4 B1151423 (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine

(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine

Cat. No. B1151423
M. Wt: 373.5
InChI Key: DGLBMACIGDZWJF-KVULBXGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-CHMINACA is a synthetic cannabinoid (CB) that is an analog of AB-FUBINACA, a potent agonist of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M3A is an expected dihydroxylated metabolite produced during metabolism of AB-CHMINACA in the liver. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolic Profiling and Stability Studies

  • Metabolic Profiling : Research has explored the metabolism of synthetic cannabinoids structurally related to the chemical . For instance, AMB and 5F-AMB, analogs of AB-PINACA and 5F-AB-PINACA, were studied for their metabolism using human hepatocytes and liver microsomes. This study is crucial for understanding the metabolic pathways and potential biomarkers for these substances (Andersson et al., 2016).

  • Liver Microsome Incubation Studies : Research involving liver microsomes has been conducted on various synthetic cannabinoids, including those with valine amino acid amide residue. These studies aim to identify metabolites and understand their metabolic pathways, which is vital for monitoring their intake (Li et al., 2018).

Vasoconstriction Studies in Isolated Vessels

Research has investigated the paradoxical action of YC-1, an allosteric activator of soluble guanylyl cyclase, in isolated vessels of patients with coronary artery disease (CAD). This study provides insights into the endothelium-dependent vasoconstrictor pathway, which is significant in understanding vasospasm in vascular grafts (Hoenicka et al., 2011).

Hydrogen Bonding and Chain Helicities in Polymer Science

The research involving acetylene−valine adducts, like 4-Ethynylbenzoyl-l-valine methyl ester, has led to advancements in polymer science. These studies explore intrastrand and interstrand hydrogen bonds and chain helicities in polymers, which are crucial for developing proteomimetic polyenes (Cheuk et al., 2003).

Enantioseparation in Illicit Herbal Products

Enantioseparation studies have been conducted on carboxamide-type synthetic cannabinoids, which include compounds structurally similar to the chemical . This research is significant for understanding the chiral properties and enantiopurities of synthetic cannabinoids (Doi et al., 2016).

Synthesis and Conformational Studies in Depsipeptide Chemistry

Synthesis and conformational studies of compounds like hapalosin, which are cyclic depsipeptides, involve steps such as macrolactamization. These studies provide insights into novel methodologies and the bioactivity of cyclic peptides (Wagner et al., 1999).

properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.5

IUPAC Name

(2S)-2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H27N3O4/c1-12(2)17(20(26)27)21-19(25)18-15-5-3-4-6-16(15)23(22-18)11-13-7-9-14(24)10-8-13/h3-6,12-14,17,24H,7-11H2,1-2H3,(H,21,25)(H,26,27)/t13?,14?,17-/m0/s1

InChI Key

DGLBMACIGDZWJF-KVULBXGLSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O

Appearance

Assay:≥98% (mixture of diastereomers)​A crystalline solid

synonyms

(1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine; 

Origin of Product

United States

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